molecular formula C21H19N3S B2739126 (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 372503-87-2

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2739126
CAS No.: 372503-87-2
M. Wt: 345.46
InChI Key: YRVLMDBOEBXROL-LDADJPATSA-N
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Description

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiazole ring, a nitrile group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Amination: The thiazole derivative is then subjected to amination with 3,4-dimethylaniline under suitable conditions to form the intermediate.

    Acrylonitrile Formation: The final step involves the Knoevenagel condensation reaction between the intermediate and p-tolylacetonitrile in the presence of a base such as piperidine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(o-tolyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and acrylonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-14-4-7-17(8-5-14)20-13-25-21(24-20)18(11-22)12-23-19-9-6-15(2)16(3)10-19/h4-10,12-13,23H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLMDBOEBXROL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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